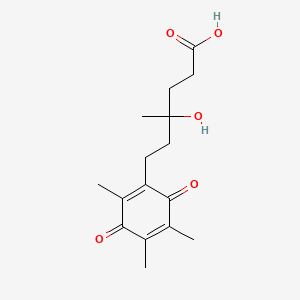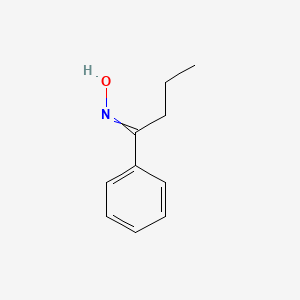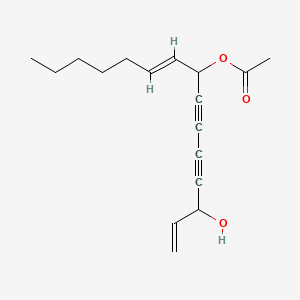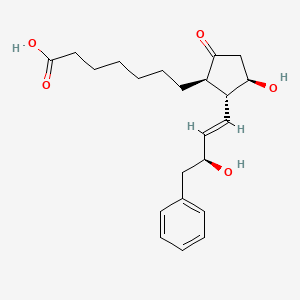
16-phenyl tetranor Prostaglandin E1
描述
16-phenyl tetranor Prostaglandin E1 is a synthetic analog of prostaglandin E1, a naturally occurring prostaglandin with various biological functions. Prostaglandins are lipid compounds derived from fatty acids and have diverse roles in the body, including the regulation of inflammation, blood flow, and the induction of labor . This compound is specifically designed to mimic the effects of prostaglandin E1 while offering enhanced stability and potency .
准备方法
The synthesis of 16-phenyl tetranor Prostaglandin E1 involves several steps, starting from readily available precursors. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with a dichloro-containing bicyclic ketone.
Baeyer-Villiger Oxidation: The ketone undergoes Baeyer-Villiger oxidation to form a lactone intermediate.
Reduction: The lactone is then reduced using a ketoreductase enzyme to form a diol.
Regioselective Benzoylation: The diol undergoes regioselective benzoylation to introduce the phenyl group.
Final Steps: The final steps involve further functional group modifications to yield this compound.
Industrial production methods for prostaglandins, including this compound, often involve similar synthetic routes but are optimized for large-scale production .
化学反应分析
16-phenyl tetranor Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are often derivatives with modified biological activities.
科学研究应用
16-phenyl tetranor Prostaglandin E1 has several scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin analogs and their synthesis.
Biology: Investigated for its role in cellular signaling and inflammation regulation.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of 16-phenyl tetranor Prostaglandin E1 involves binding to prostaglandin receptors, specifically the EP receptors, which are G-protein-coupled receptors . Upon binding, the compound activates intracellular signaling pathways that lead to various physiological effects, such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation .
相似化合物的比较
16-phenyl tetranor Prostaglandin E1 is compared with other prostaglandin analogs, such as:
Cloprostenol: Used in veterinary medicine for reproductive management.
Bimatoprost: Used in the treatment of glaucoma and ocular hypertension.
PGF2α: Involved in the regulation of reproductive processes.
The uniqueness of this compound lies in its enhanced stability and potency compared to natural prostaglandin E1, making it a valuable compound for research and therapeutic applications .
属性
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h3-5,8-9,12-13,17-19,21,23,25H,1-2,6-7,10-11,14-15H2,(H,26,27)/b13-12+/t17-,18-,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKPQDFHBMGHOW-ABXFKLLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCCCCCC(=O)O)C=CC(CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)CCCCCCC(=O)O)/C=C/[C@H](CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111718 | |
| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52344-27-1 | |
| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52344-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




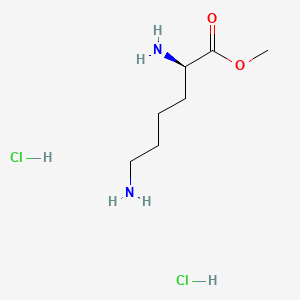
![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)
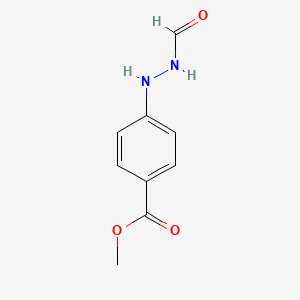
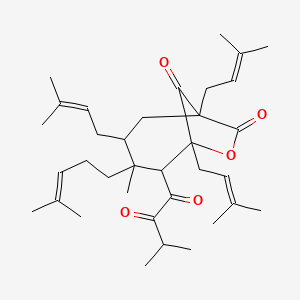
![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)
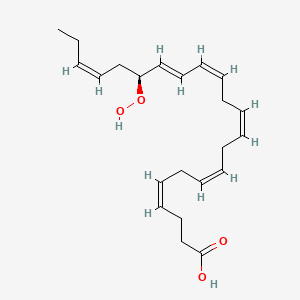
![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)
